molecular formula C12H13N3O2 B5648680 (5Z)-5-{[(4-Methylphenyl)amino]methylidene}-1,3-diazinane-2,4-dione

(5Z)-5-{[(4-Methylphenyl)amino]methylidene}-1,3-diazinane-2,4-dione

Cat. No.: B5648680
M. Wt: 231.25 g/mol
InChI Key: OTZBOJWKJIPUJX-TWGQIWQCSA-N
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Description

(5Z)-5-{[(4-Methylphenyl)amino]methylidene}-1,3-diazinane-2,4-dione is a chemical compound with a unique structure that includes a diazinane ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[(4-Methylphenyl)amino]methylidene}-1,3-diazinane-2,4-dione typically involves the reaction of 4-methylphenylamine with a diazinane-2,4-dione derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[(4-Methylphenyl)amino]methylidene}-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5Z)-5-{[(4-Methylphenyl)amino]methylidene}-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[(4-Methylphenyl)amino]methylidene}-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-Aminoethyl methacrylate

Comparison

Compared to similar compounds, (5Z)-5-{[(4-Methylphenyl)amino]methylidene}-1,3-diazinane-2,4-dione is unique due to its specific structure, which includes a diazinane ring and a methylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-5-[(4-methylanilino)methylidene]-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-2-4-10(5-3-8)13-6-9-7-14-12(17)15-11(9)16/h2-6,13H,7H2,1H3,(H2,14,15,16,17)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZBOJWKJIPUJX-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C2CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C\2/CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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